molecular formula C9H7F4NO2 B12279082 2,3,4,5-Tetrafluoro-D-Phenylalanine CAS No. 747405-49-8

2,3,4,5-Tetrafluoro-D-Phenylalanine

Cat. No.: B12279082
CAS No.: 747405-49-8
M. Wt: 237.15 g/mol
InChI Key: XPEAYFZWBKHVDF-RXMQYKEDSA-N
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Description

2,3,4,5-Tetrafluoro-D-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine. It is characterized by the substitution of four hydrogen atoms on the benzene ring with fluorine atoms. This modification significantly alters the chemical and physical properties of the compound, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrafluoro-D-Phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method is the direct fluorination of phenylalanine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This technique allows for better control over reaction parameters and can be more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluoro-D-Phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrafluoroquinones, while reduction can produce tetrafluorocyclohexanes .

Scientific Research Applications

2,3,4,5-Tetrafluoro-D-Phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluoro-D-Phenylalanine involves its interaction with various molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, altering their conformation and activity. This can affect pathways involved in protein folding, enzyme activity, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrafluoro-D-Phenylalanine is unique due to its specific stereochemistry and the presence of four fluorine atoms, which significantly enhance its stability and reactivity compared to non-fluorinated analogs .

Properties

CAS No.

747405-49-8

Molecular Formula

C9H7F4NO2

Molecular Weight

237.15 g/mol

IUPAC Name

(2R)-2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid

InChI

InChI=1S/C9H7F4NO2/c10-4-1-3(2-5(14)9(15)16)6(11)8(13)7(4)12/h1,5H,2,14H2,(H,15,16)/t5-/m1/s1

InChI Key

XPEAYFZWBKHVDF-RXMQYKEDSA-N

Isomeric SMILES

C1=C(C(=C(C(=C1F)F)F)F)C[C@H](C(=O)O)N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)CC(C(=O)O)N

Origin of Product

United States

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